2,4,4'-Trichlorodiphenyl ether

Description

Contextual Significance in Persisting Organic Pollutants Research

Polychlorinated diphenyl ethers (PCDEs), including the 2,4,4'-trichloro congener, are recognized as Persistent Organic Pollutants (POPs). nih.govarabjchem.org POPs are chemical substances that persist in the environment, bioaccumulate through the food web, and pose a risk of causing adverse effects to human health and the environment. arabjchem.orgthermofisher.com The chemical stability and lipophilicity of PCDEs facilitate their accumulation in the fatty tissues of organisms, which can lead to biomagnification through the food chain. ontosight.ai

Research has demonstrated that PCDEs are widely distributed in various environmental compartments, including sediments and biota. nih.govbohrium.com Their ability to undergo long-range environmental transport makes them a global concern. nih.gov The widespread occurrence of these compounds is primarily linked to their status as by-products and impurities in the manufacturing of commercial chlorophenols and chlorophenoxy acid herbicides. nih.govaccustandard.com They have also been identified as being formed in PCB transformer oil. accustandard.com Due to their persistence, PCDEs continue to be a subject of environmental monitoring and research even after the restriction of many of their primary sources. accustandard.com

Historical Trajectory of Scientific Inquiry into Chlorinated Diphenyl Ethers

Scientific interest in the environmental impact and potential health effects of polychlorinated diphenyl ethers (PCDEs) was particularly prominent during the 1980s and 1990s. accustandard.com This era of research established that the widespread presence of PCDEs in the environment was largely unintentional, resulting from their formation as impurities in industrial chemical production, such as in wood preservatives derived from chlorophenols and in certain herbicides. accustandard.com

Studies from this period focused on identifying and quantifying PCDEs in various environmental matrices. For instance, research on the degradation of diphenyl ether herbicides in soils provided early insights into the environmental behavior of these structures under different conditions. tandfonline.com Since the 1990s, many countries have banned or restricted the use of PCBs and the specific chlorophenol products associated with PCDE contamination, which has led to a corresponding decrease in their accumulation rates. accustandard.com However, their persistence in the environment has necessitated continued study, with a renewed focus on their long-term fate and effects. accustandard.com

Interdisciplinary Research Perspectives for 2,4,4'-Trichlorodiphenyl Ether Studies

The study of this compound and other PCDEs is inherently interdisciplinary, integrating principles from environmental chemistry, microbiology, toxicology, and analytical sciences. nih.govepa.gov This multifaceted approach is essential for understanding the complex behavior of these pollutants.

Research efforts include:

Environmental Fate and Monitoring: Scientists conduct extensive monitoring to determine the levels of PCDEs in air, water, soil, sediment, and biota. nih.govbohrium.com For example, 2,4,4'-trichloro-2'-hydroxydiphenyl ether was identified in various water sources, including river water and effluents from chemical plants and sewage treatment plants. epa.gov

Degradation Mechanisms: A significant area of research is the degradation of PCDEs. This includes studying microbial degradation under both aerobic and anaerobic conditions. nih.gov Studies have isolated bacteria, such as Pseudomonas sp., capable of utilizing chlorinated diphenyl ethers as a carbon source. koreascience.kr Fungal degradation is also a key area of investigation. nih.gov Furthermore, advanced oxidation processes like photocatalytic degradation are being explored as potential remediation technologies. rsc.org

Analytical Method Development: Progress in understanding PCDEs relies on sophisticated analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS), to detect and quantify these compounds at trace levels in complex environmental samples. tandfonline.comthermofisher.cn

This collaborative research is crucial for developing a comprehensive picture of the environmental risks associated with PCDEs and for devising effective management and remediation strategies.

Detailed Research Findings

Research into this compound (CDE 28) and its isomers provides critical data on their behavior in the environment.

Physicochemical Properties

The physical and chemical properties of trichlorodiphenyl ethers are key to understanding their environmental transport and fate. Low water solubility and a solid state at room temperature are common characteristics. ontosight.ai

Interactive Table 1: Physicochemical Properties of Selected Trichlorodiphenyl Ether Isomers

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Water Solubility |

| This compound | C₁₂H₇Cl₃O | 281.54 | Solid (typical) ontosight.ai | Low ontosight.ai |

| 2,4,6-Trichlorodiphenyl ether | C₁₂H₇Cl₃O | 281.54 | Solid ontosight.ai | Low (<1 mg/L at 25°C) ontosight.aivulcanchem.com |

| 3,3',4-Trichlorodiphenyl ether | C₁₂H₇Cl₃O | 281.54 | Synthetic chemical ontosight.ai | Low (characteristic) ontosight.ai |

| 2,2',4-Trichlorodiphenyl ether | C₁₂H₇Cl₃O | - | - | Low (characteristic) ontosight.ai |

Note: Data is compiled from various sources for related isomers to provide context. Specific experimental values for this compound are not always available in the reviewed literature.

Biodegradation Research

Studies comparing the degradation of different halogenated compounds offer insights into their relative persistence. A study investigated the biodegradation kinetics of this compound (CDE 28) and its brominated analogue, 2,4,4'-tribromodiphenyl ether (BDE 28), in soil. nih.gov The results showed that under both aerobic and anaerobic conditions, the chlorinated congener (CDE 28) was more persistent than its brominated counterpart. nih.gov

Interactive Table 2: Comparative Biodegradation of this compound (CDE 28) and Related Compounds in Soil

| Compound | Condition | Persistence Ranking (Half-life) | Finding |

| This compound (CDE 28) | Aerobic | Not explicitly ranked, but degradation was assessed. | Assessed for comparison with brominated flame retardants. nih.gov |

| 2,4,4'-Tribromodiphenyl ether (BDE 28) | Aerobic | BDE 28 > TBBPA > TBECH > HxBrBz > 246BrPh | BDE 28 was the most persistent among the tested BFRs with declining concentrations. nih.gov |

| This compound (CDE 28) | Anaerobic | Not explicitly ranked, but degradation was assessed. | Assessed for comparison with brominated flame retardants. nih.gov |

| 2,4,4'-Tribromodiphenyl ether (BDE 28) | Anaerobic | BDE 28, BDE 209 > TBBPA > HxBrBz > TBECH > 246BrPh | BDE 28 was among the most persistent of the tested BFRs. nih.gov |

Source: Adapted from a study on biodegradation kinetics in aerobic and anaerobic soil. nih.gov Note: The study focused on brominated flame retardants (BFRs) and used chlorinated compounds like CDE 28 for comparison. A direct half-life value for CDE 28 was not provided in the abstract.

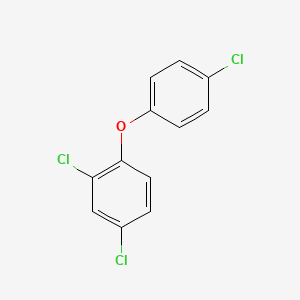

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-1-(4-chlorophenoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3O/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIORTDHJOLELKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00872042 | |

| Record name | 2,4,4'-trichlorodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57321-63-8, 59039-21-3 | |

| Record name | Trichlorodiphenyl ether (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057321638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,4'-Trichlorodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059039213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,4'-trichlorodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,4'-TRICHLORODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/143JDA791V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Research for 2,4,4 Trichlorodiphenyl Ether

Advanced Synthetic Routes and Pathway Elucidation

The construction of the 2,4,4'-trichlorodiphenyl ether molecule is primarily achieved through ether synthesis followed by controlled chlorination, or by coupling pre-chlorinated precursors.

Novel Catalytic Approaches in Ether Synthesis

The formation of the diphenyl ether linkage is a critical step in the synthesis of this compound. The Ullmann condensation is a classical and widely used method for this purpose. wikipedia.org This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenoxide. wikipedia.orgorganic-chemistry.org For the synthesis of a precursor to this compound, this could involve reacting a dichlorophenol with a chlorobenzene (B131634) derivative or a phenol (B47542) with a dichlorobenzene, in the presence of a copper catalyst. vulcanchem.com

Traditional Ullmann reactions often require harsh conditions, such as high temperatures (frequently over 210°C) and high-boiling polar solvents like N-methylpyrrolidone or dimethylformamide, with stoichiometric amounts of copper. wikipedia.org Modern advancements focus on the use of soluble copper catalysts supported by various ligands, such as diamines and acetylacetonate (B107027), which can lead to improved yields and milder reaction conditions. wikipedia.orgnih.gov For instance, the use of basic copper carbonate or copper salts of lower aliphatic carboxylic acids has been shown to have better catalytic activity than other copper catalysts previously known for the Ullmann reaction. google.com

A key challenge in Ullmann-type syntheses is directing the reaction to form the desired unsymmetrical diphenyl ether. For example, in the synthesis of a precursor for 2,4,4'-trichloro-2'-hydroxydiphenyl ether, a known method involves the reaction of 2,5-dichloronitrobenzene with the metal hydroxide (B78521) of 2,4-dichlorophenol (B122985) under a copper catalyst. google.com This highlights the use of pre-functionalized reactants to build the core structure. The mechanism of these catalyzed reactions is complex, with evidence suggesting the involvement of ligated anionic Cu(I) intermediates that react with the aryl halide. nih.gov

| Catalytic System | Reactants | Conditions | Key Features |

| Classical Ullmann | Aryl Halide + Phenol | High Temperature (>200°C), Stoichiometric Copper | Traditional method, often requires harsh conditions. wikipedia.org |

| Modern Ullmann | Aryl Halide + Phenol | Lower Temperature, Soluble Cu-catalyst with ligands | Improved efficiency and milder conditions. wikipedia.orgnih.gov |

| Specific Copper Catalysts | Alkali Metal Phenolate + Halobenzene | Elevated Temperature | Basic copper carbonate shows enhanced catalytic activity. google.com |

Optimization of Reaction Conditions for Selective Chlorination

Achieving the specific 2,4,4'-trichloro substitution pattern requires highly selective chlorination methods. This can be accomplished either by chlorinating a pre-formed diphenyl ether or by using pre-chlorinated starting materials in the ether synthesis step.

A documented route to this compound involves the direct chlorination of a diphenyl ether compound. google.com The choice of chlorinating agent and catalyst is crucial for controlling the regioselectivity. Common chlorinating reagents include chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), and sodium hypochlorite (B82951) (NaOCl). google.com The reaction can be catalyzed by Lewis acids such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), or zinc chloride (ZnCl₂), as well as heterogeneous catalysts like zeolites. google.com For example, a process has been described where a diphenyl ether compound is stirred with a chlorinating agent at a temperature of 0°C or higher, in the presence or absence of a solvent and catalyst, to yield this compound. google.com

Research into the selective chlorination of aromatic compounds has yielded highly regioselective systems. For instance, the chlorination of alkyl phenyl ethers with sodium chlorite (B76162) catalyzed by manganese(III) acetylacetonate and moist alumina (B75360) in dichloromethane (B109758) shows high para-selectivity. rsc.org Other studies have demonstrated that catalysts can control the regiochemical outcome of aromatic electrophilic substitution. A Lewis basic selenoether catalyst, for example, has been used for highly efficient ortho-selective electrophilic chlorination of phenols. nsf.gov Such catalyst-controlled strategies could be adapted to achieve the desired 2,4,4'- substitution pattern on the diphenyl ether core by directing chlorine to the specific ortho and para positions.

| Chlorination Method | Reagent/Catalyst | Selectivity | Reference |

| Direct Chlorination | Cl₂, SO₂Cl₂, NaOCl / AlCl₃, FeCl₃ | Governed by directing effects of ether group | google.com |

| Catalytic Chlorination | Sodium chlorite / Mn(III) acetylacetonate | High para-selectivity for alkyl phenyl ethers | rsc.org |

| Catalyst-Controlled | N-chlorosuccinimide / Selenoether catalyst | High ortho-selectivity for phenols | nsf.gov |

Minimization of Undesired Byproduct Formation in Synthesis

A significant challenge in the synthesis of polychlorinated diphenyl ethers is the potential formation of highly toxic byproducts, particularly polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). These can arise from intramolecular cyclization reactions, especially at the high temperatures often employed in Ullmann condensations.

One patented method for producing a derivative, 2,4,4'-trichloro-2'-hydroxydiphenyl ether, specifically addresses this issue. google.com The traditional route, which involves a copper-catalyzed Ullmann coupling of two molecules of 2,4-dichlorophenol salt, can lead to the formation of dibenzodioxins with two chlorine substitutions. google.com Furthermore, the preparation via a diazo compound of 2,4,4'-trichloro-2'-aminodiphenyl ether can result in various chlorinated dibenzofurans. google.com To circumvent this, an alternative pathway was developed involving the carbonylation and subsequent oxidation of this compound. This multi-step process, starting from phenol or 4-chlorophenol (B41353) instead of 2,4-dichlorophenol, is designed to avoid the conditions that lead to these toxic byproducts. google.com

During the Ullmann condensation, side reactions can also include the debromination or dimerization of reactants, leading to a reduction in the yield of the desired ether. jst.go.jp The choice of solvent can also play a role; non-protic polar solvents like DMSO or DMF can increase the nucleophilic character of the phenoxide ion but may also promote side reactions leading to trimers or polyethers at high temperatures. google.com

Isotopic Labeling and Analogue Synthesis for Mechanistic Investigations

To study the metabolic fate, environmental transport, and mechanism of action of this compound, isotopically labeled versions and structural analogues are invaluable tools.

Preparation of Deuterated and Carbon-14 Labeled this compound

Isotopic labeling allows for the tracking of molecules in complex biological and environmental systems. The synthesis of Carbon-14 (¹⁴C) labeled compounds is a common strategy for such studies. A method for synthesizing ¹⁴C-labeled 2,4,6-trichlorophenyl 4-nitrophenyl ether, a related compound, has been documented. acs.org This synthesis started with [U-¹⁴C]phenol, demonstrating that the label can be incorporated into one of the aromatic rings before the ether linkage is formed. acs.org A similar strategy could be employed for this compound, where a ¹⁴C-labeled phenol or chlorobenzene is used as a precursor in an Ullmann-type reaction. For example, ¹⁴C-labeled 2,2',4,4',5,5'-hexaBDE (BDE-153) has been used in disposition studies, with the radiolabel originating from commercially available precursors. nih.gov

Deuterium (B1214612) (D or ²H) labeling is another powerful technique, often used in conjunction with mass spectrometry for metabolic studies. nih.gov General methods for the deuteration of diaryl ethers have been developed. One such method involves an iron-catalyzed C-H activation that allows for the exchange of hydrogen atoms on the aryl rings with deuterium from D₂O. researchgate.net This has been shown to be effective for di-p-tolyl ether, yielding a perdeuterated product. researchgate.net Another approach uses a palladium on carbon catalyst with aluminum and D₂O to facilitate selective H-D exchange reactions under mild conditions. mdpi.com These general methodologies could be applied to this compound to produce deuterated standards for analytical and mechanistic research.

| Isotope | Labeling Strategy | Precursor Example | Key Application |

| Carbon-14 | Incorporation via labeled starting material in multi-step synthesis. | [U-¹⁴C]Phenol | Metabolism and environmental fate studies. acs.org |

| Deuterium | Catalytic H-D exchange on the final compound or precursor. | D₂O | Mass spectrometry internal standards, metabolic pathway elucidation. researchgate.netmdpi.com |

Synthesis of Hydroxylated and Other Substituted Diphenyl Ether Analogues for Comparative Studies

The synthesis of hydroxylated analogues of this compound is important for investigating potential metabolites and for comparative toxicological studies. Hydroxylated metabolites of polychlorinated biphenyls (PCBs), which are structurally similar, are known to be formed in biological systems and can exhibit significant biological activity. nih.gov

A synthetic route for 2-hydroxy-4,2',4'-trichlorodiphenyl ether has been established. google.com One general method involves the diazotization of a corresponding 2-amino-halogen diphenyl ether, followed by boiling to replace the diazo group with a hydroxyl group. google.com Another approach involves the demethylation of a methoxy-substituted diphenyl ether. google.com For example, 2-methoxy-4,2',4'-trichlorodiphenyl ether can be treated with boron tribromide in benzene (B151609) to yield the corresponding 2-hydroxy derivative. google.com

The synthesis of hydroxylated polybrominated diphenyl ethers (OH-PBDEs) also provides a template for how hydroxylated trichlorodiphenyl ethers could be prepared. These syntheses often involve multi-step procedures starting from brominated phenols and anilines, utilizing reactions like the Ullmann condensation and subsequent functional group transformations. oup.com The availability of standards like 2-hydroxy-2',4,4'-trichlorodiphenyl ether is crucial for identifying metabolites in biological samples. oup.com

Structural Characterization Advancements in Synthetic Chemistry of Chlorinated Diphenyl Ethers

The unambiguous identification of chlorinated diphenyl ether (CDE) congeners produced during synthesis is critical, given that there are 209 possible isomers, each with potentially different properties. mdpi.com Modern analytical chemistry relies on a suite of advanced spectroscopic techniques to confirm the precise structure, purity, and isomeric distribution of synthesized CDEs, including this compound.

Mass Spectrometry (MS) , particularly when coupled with Gas Chromatography (GC-MS), is a cornerstone for the analysis of CDEs. It provides essential information on the molecular weight and the degree of chlorination based on the isotopic pattern of chlorine. High-resolution mass spectrometry (HRMS) can determine the exact elemental composition of a molecule, further confirming its identity. whoi.edu The fragmentation patterns observed in MS are characteristic of the substitution pattern on the diphenyl ether backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for the definitive structural elucidation of CDE isomers. Both ¹H and ¹³C NMR are used to determine the exact placement of chlorine atoms on the aromatic rings. researchgate.net

¹H NMR : The chemical shifts and coupling constants of the hydrogen atoms on the phenyl rings are highly sensitive to the position of adjacent chlorine substituents. researchgate.netcdnsciencepub.com

¹³C NMR : Provides direct information about the carbon skeleton and the electronic environment of each carbon atom, with chlorine substitution causing significant shifts in the signals of attached carbons. researchgate.net

Advanced two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are often employed to resolve complex spectra and unambiguously assign all proton and carbon signals, which is especially crucial for complex mixtures or novel congeners. whoi.edunih.gov Research has shown that simple predictive rules for chemical shifts are often insufficient for CDEs, necessitating detailed experimental analysis for each congener. researchgate.net

Vibrational Spectroscopy , including Infrared (IR) and Raman spectroscopy, offers complementary structural information. These techniques probe the vibrational modes of the molecule, such as C-Cl, C-O, and C-C stretching, which are influenced by the substitution pattern. nih.govkpi.ua While often used for functional group identification, detailed analysis of the spectra, sometimes aided by computational methods like Density Functional Theory (DFT), can help distinguish between isomers. nih.gov

The table below outlines the primary applications of these analytical techniques in the characterization of chlorinated diphenyl ethers.

Table 3: Spectroscopic Techniques for the Structural Characterization of CDEs

| Technique | Application | Information Obtained |

|---|---|---|

| GC-MS | Purity assessment and identification | Molecular weight, degree of chlorination, fragmentation patterns, separation of isomers. |

| ¹H NMR | Definitive structural elucidation | Position of hydrogen atoms, proton-proton coupling, conformational information. researchgate.net |

| ¹³C NMR | Definitive structural elucidation | Carbon skeleton, number and electronic environment of unique carbons. researchgate.net |

| 2D NMR (HSQC, HMBC) | Unambiguous signal assignment | Correlation between directly bonded and long-range coupled protons and carbons. nih.gov |

| IR & Raman Spectroscopy | Functional group analysis and isomeric differentiation | Characteristic vibrational frequencies for C-O, C-Cl, and aromatic ring modes. nih.gov |

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,4-dichlorobenzene |

| This compound |

| 2,4,4'-trichloro-2'-hydroxydiphenyl ether (Triclosan) |

| 2,5-dichloronitrobenzene |

| Aluminum chloride (AlCl₃) |

| Chlorine (Cl₂) |

| Ferric chloride (FeCl₃) |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Sodium hypochlorite (NaOCl) |

| Sulfuryl chloride (SO₂Cl₂) |

| Thionyl chloride (SOCl₂) |

Environmental Occurrence, Distribution, and Source Apportionment Research of 2,4,4 Trichlorodiphenyl Ether

Methodologies for Spatial and Temporal Monitoring in Environmental Compartments

The environmental fate of 2,4,4'-Trichlorodiphenyl ether is investigated through systematic monitoring across different environmental spheres. These studies are crucial for understanding its transport, persistence, and potential for accumulation.

Atmospheric Transport and Deposition Dynamics

The study of this compound in the atmosphere is essential for understanding its long-range transport potential. While specific studies on the atmospheric transport of this compound are limited, research on related chlorinated compounds provides insight into its likely behavior. The gas-phase reactions of chlorinated diphenyl ethers with hydroxyl (OH) radicals are a primary degradation pathway in the atmosphere. acs.org Models like the Global 3-D Dynamic Model for Semi-volatile Persistent Organic Pollutants (GEM/POPs) can be used to simulate the atmospheric transport and deposition of such compounds, providing a picture of their global distribution. acs.org Passive air samplers, such as polyurethane foam (PUF) disks, are effective tools for monitoring these types of chemicals in the air, even at low concentrations and in particle-phase. acs.org

Aquatic System Distribution: Surface Water, Groundwater, and Sediment Dynamics

This compound has been detected in various aquatic environments. Monitoring studies have identified its presence in surface water, and it is known to have the potential to persist in natural surface waters. epa.gov The compound's properties suggest it can be sorbed by organic-rich sediments. epa.gov

The photochemical transformation of related compounds like 2'-HO-2,4,4'-trichlorodiphenyl ether (triclosan) in estuarine water has been studied, indicating that sunlight can play a role in the degradation of such compounds in aquatic systems. nih.gov However, the presence of dissolved organic matter can influence these phototransformation rates. nih.gov

Below is a table summarizing the occurrence of haloethers, including a related compound, in various water types.

| Water Type | Frequency of Haloether Identification |

| Finished drinking water | 1 |

| Chemical Plant Effluent | 1 |

| Raw sewage | 1 |

| Sewage treatment plant effluent | 2 |

| River Water | 3 |

| Data based on the detection of 2,4,4'-Trichloro-2'-hydroxydiphenyl ether. epa.gov |

Terrestrial System Distribution: Soil Matrices and Biota Accumulation Research (excluding human data)

In terrestrial ecosystems, this compound can be found in soil and can accumulate in organisms. Studies on the biodegradation of chlorinated compounds in soil have included this compound (also referred to as CDE 28). nih.gov

One study investigated the biodegradation kinetics of several brominated and chlorinated compounds in both aerobic and anaerobic soil. nih.gov The results for the chlorinated compounds are presented in the table below.

| Compound | Biodegradation in Aerobic Soil | Biodegradation in Anaerobic Soil |

| This compound (CDE 28) | Half-life longer than other tested chlorinated compounds | Showed persistence |

| 2,4,6-Trichlorophenol (B30397) (246ClPh) | Declined | Declined |

| Hexachlorobenzene (HxClBz) | Declined | Declined |

| 2,2',4,4',5,5'-Hexachlorobiphenyl (PCB 153) | Declined | Declined |

| Based on a comparative biodegradation study. nih.gov |

Research on related diphenyl ether herbicides has shown they are relatively stable in soil with long degradation half-lives. mdpi.com The degradation of these herbicides is generally much slower under upland conditions compared to flooded conditions. tandfonline.com Bioaccumulation of similar compounds, such as brominated diphenyl ethers, has been observed in earthworms. diva-portal.org

Global and Regional Distribution Modeling of Chlorinated Diphenyl Ethers

Models that simulate the long-range transport and fate of POPs can be adapted to predict the distribution of chlorinated diphenyl ethers. These models incorporate factors such as emission sources, atmospheric transport pathways, partitioning between air, water, soil, and biota, and degradation rates in different environmental compartments. acs.org

For instance, studies on polychlorinated biphenyls (PCBs), which share structural similarities with chlorinated diphenyl ethers, have shown that these compounds can be transported over long distances and accumulate in remote regions far from their original sources. wa.govwho.int Atmospheric transport models combined with monitoring data from various locations can reveal these distribution patterns. nih.gov

Source Identification and Apportionment Methodologies in Environmental Forensics

Identifying the sources of this compound in the environment is a key aspect of environmental forensics. This involves distinguishing between potential industrial, agricultural, and unintentional formation sources.

One approach is to analyze the congener profiles of polychlorinated diphenyl ethers (PCDEs) in environmental samples. Different sources may have unique signatures or ratios of different congeners. For example, the impurity profiles of certain pesticides have been identified as a source of dioxin-like compounds in paddy soils. nih.gov

Receptor models, such as Positive Matrix Factorization (PMF) and Principal Component Analysis (PCA), are powerful statistical tools used for source apportionment. europa.eucsic.es These methods analyze the chemical composition of samples collected at a "receptor" site (e.g., a monitoring station) to identify the number and types of sources contributing to the pollution, and to quantify their respective contributions. csic.es

For example, in the context of air pollution, source apportionment can distinguish between contributions from traffic, industrial emissions, and natural sources. europa.eu A similar approach can be applied to sediment or soil samples to trace the origins of this compound and other contaminants.

Environmental Fate and Transformation Research of 2,4,4 Trichlorodiphenyl Ether

Mechanistic Studies of Abiotic Transformation Pathways

Abiotic transformation processes are chemical reactions that occur in the environment without direct microbial mediation. For 2,4,4'-trichlorodiphenyl ether, the most relevant abiotic pathways include photolysis and, to a lesser extent, hydrolysis.

Photolysis, or degradation by light, is a significant abiotic pathway for the transformation of PCDEs in the environment. nih.gov This process can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, which is mediated by other light-absorbing substances in the environment that produce reactive species.

Research on structurally related compounds, such as the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), provides insight into the potential mechanisms for this compound. The primary photochemical steps for 2,4,5-T involve both photoionization (creating a radical cation) and the heterolytic cleavage of a carbon-chlorine (C-Cl) bond. nih.gov This cleavage is a key step in the degradation process.

For chlorinated aromatic compounds, direct absorption of UV light can lead to reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. Another major pathway is photosubstitution, where a chlorine atom is replaced by a hydroxyl group (OH), forming a hydroxylated derivative. nih.gov The photodecomposition of 2,4,5-T in water has been shown to yield products resulting from the substitution of chlorine atoms at various positions on the aromatic ring by hydroxyl groups. nih.gov It is also possible for photolysis to induce intramolecular cyclization, leading to the formation of more toxic byproducts like polychlorinated dibenzofurans (PCDFs). nih.gov

Table 1: Potential Photolytic Transformation Products of Chlorinated Aromatic Ethers (based on 2,4,5-T studies)

| Precursor Compound | Photolytic Process | Major Products | Reference |

| 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) | UV Photolysis in aqueous solution | Hydroxylated derivatives (Cl replaced by OH) | nih.gov |

| 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) | UV Photolysis in aqueous solution | Products of benzene (B151609) ring hydroxylation | nih.gov |

| Polychlorinated Diphenyl Ethers (PCDEs) | Photolysis | Hydroxylated PCDEs | nih.gov |

| Polychlorinated Diphenyl Ethers (PCDEs) | Photolysis / Pyrolysis | Polychlorinated dibenzo-p-dioxins and furans | nih.gov |

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For diphenyl ethers, the ether linkage (C-O-C) is generally stable and resistant to hydrolysis under typical environmental conditions of temperature and pH. While hydrolysis of esters of related compounds like 2,4,5-T can occur within days, the core ether structure of PCDEs is far more recalcitrant. healthandenvironment.org Therefore, hydrolysis is not considered a significant environmental degradation pathway for this compound compared to photolysis or biodegradation.

Biogeochemical Transformation Mechanisms

Biogeochemical transformations involve processes mediated by living organisms, primarily microorganisms, which play a critical role in the ultimate fate of many organic pollutants. The degradation of this compound can proceed under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, following distinct pathways.

The structural similarity between PCDEs and the better-studied PCBs suggests that analogous microbial degradation pathways are likely. nih.gov Microorganisms capable of degrading PCBs have been extensively studied and often utilize these compounds as a source of carbon and energy. nih.govbohrium.com

Under aerobic conditions, the primary mechanism for bacterial degradation of chlorinated aromatic compounds like PCBs involves an initial attack by powerful oxidative enzymes. nih.govnih.gov Bacteria, particularly species of Pseudomonas, Rhodococcus, and Sphingomonas, employ a biphenyl (B1667301) dioxygenase enzyme to introduce two hydroxyl groups onto one of the aromatic rings. nih.govfrontiersin.org

This enzymatic action creates a cis-dihydrodiol, which is then dehydrogenated to form a dihydroxylated intermediate, such as a chlorocatechol. nih.gov The aromatic ring is subsequently cleaved by another dioxygenase enzyme, initiating a sequence of reactions that breaks down the molecule into smaller components, such as chlorobenzoic acids, which can be further metabolized. nih.govslideshare.net This process typically targets the less chlorinated of the two aromatic rings. For this compound, this would likely involve the hydroxylation of the dichlorinated ring, potentially leading to the formation of chlorinated phenols and catechols as metabolites. Studies on polybrominated diphenyl ethers (PBDEs) have confirmed that PCB-degrading bacteria can transform these compounds, resulting in the accumulation of hydroxylated derivatives. nih.gov

In anaerobic environments, such as deep sediments and contaminated soils, a different microbial process known as reductive dechlorination is the dominant transformation pathway for highly chlorinated compounds. researchgate.netnih.gov This process, also termed halorespiration, is carried out by specific groups of anaerobic bacteria that use the chlorinated compound as an electron acceptor in their respiration, much like humans use oxygen. nih.govnih.gov

During this process, a chlorine atom is removed from the aromatic ring and replaced with a hydrogen atom, reducing the degree of chlorination. slideshare.net This sequential removal of chlorine atoms transforms highly chlorinated congeners into less chlorinated, and often less toxic, forms. nih.gov Studies on PCBs and PBDEs have shown that bacteria from genera such as Dehalococcoides, Dehalobacter, and Desulfitobacterium are capable of this transformation. berkeley.eduacs.org For this compound, anaerobic biotransformation would be expected to produce dichlorodiphenyl ethers and monochlorodiphenyl ethers as major metabolites. This process is crucial because the less chlorinated products of anaerobic degradation are often more susceptible to complete degradation by aerobic bacteria. slideshare.net

Table 2: Comparison of Aerobic and Anaerobic Microbial Transformation Pathways for Halogenated Diphenyl Ethers/Biphenyls

| Condition | Primary Mechanism | Key Enzymes / Process | Initial Products | Key Microorganisms (Examples) | Reference |

| Aerobic | Oxidative Degradation | Biphenyl Dioxygenase | Dihydroxylated intermediates (e.g., chlorocatechols) | Rhodococcus sp., Sphingomonas sp. | nih.gov |

| Anaerobic | Reductive Dechlorination (Halorespiration) | Dehalogenases | Less-chlorinated congeners | Dehalococcoides sp., Desulfitobacterium sp. | nih.govberkeley.edu |

Role of Dissolved Organic Matter in Transformation Processes

Dissolved organic matter (DOM) plays a multifaceted and critical role in the environmental transformation of hydrophobic organic compounds like this compound, particularly in aquatic systems. The primary mechanism of transformation influenced by DOM is photodegradation. DOM's role is complex, exhibiting both sensitizing and inhibitory effects on the breakdown of the compound under solar irradiation.

As a photosensitizer, DOM absorbs sunlight and transfers the energy to produce a variety of reactive oxygen species (ROS). These ROS are highly reactive and can degrade persistent organic pollutants. The key ROS generated by irradiated DOM include:

Excited Triplet States of DOM (³DOM) : These are formed when DOM absorbs photons and transitions to an excited state. ³DOM can directly react with this compound through energy or electron transfer, or it can react with dissolved oxygen to produce other ROS.

Singlet Oxygen (¹O₂) : Formed through energy transfer from ³DOM* to ground-state molecular oxygen (³O₂), singlet oxygen is a significant oxidant that can react with and degrade electron-rich organic molecules.

Hydroxyl Radicals (•OH) : Though produced in smaller quantities, hydroxyl radicals are extremely powerful and non-selective oxidants that can initiate the degradation of a wide range of organic compounds.

Conversely, DOM can also inhibit the transformation of this compound through two primary mechanisms:

Quenching : DOM molecules can deactivate the excited states of the target compound or quench the reactive oxygen species, returning them to a less reactive state before they can react with the pollutant.

The net effect of DOM—whether it enhances or inhibits transformation—depends on a variety of factors, including the concentration of DOM, its chemical composition and source (e.g., terrestrial vs. microbial), the molecular weight of the DOM fractions, and the specific photochemical properties of the water matrix. Research on analogous compounds, such as polychlorinated biphenyls (PCBs), has shown that allochthonous DOM (originating from terrestrial sources), which is often more aromatic, can be more effective at photosensitizing degradation.

Sorption, Volatilization, and Transport Dynamics in Environmental Matrices

The environmental transport and ultimate fate of this compound are governed by its physical and chemical properties, which dictate how it partitions between air, water, soil, and sediment. Its hydrophobicity and semi-volatility are key characteristics influencing these dynamics.

Due to its low aqueous solubility and hydrophobic nature, this compound exhibits a strong tendency to adsorb to particulate matter, particularly the organic carbon fraction of soils and sediments. This process is a critical factor in reducing its mobility and bioavailability in the environment.

Adsorption/Desorption Isotherms : The equilibrium relationship between the concentration of this compound in the solid phase (soil/sediment) and the aqueous phase is described by adsorption isotherms. For many hydrophobic organic compounds, the Freundlich and Langmuir models are commonly used to fit experimental data.

Freundlich Isotherm : This empirical model is often used to describe nonlinear adsorption on heterogeneous surfaces. The equation is given by qₑ = Kբ * Cₑ¹ⁿ, where qₑ is the amount adsorbed per unit mass of sorbent, Cₑ is the equilibrium concentration in solution, and Kբ and 1/n are the Freundlich constants representing adsorption capacity and intensity, respectively.

Langmuir Isotherm : This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites.

Studies on structurally similar compounds like polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs) show that sorption is often nonlinear and is dominated by partitioning into the soil organic matter. chemsafetypro.com

Hysteresis : The desorption of this compound from soil and sediment particles often exhibits hysteresis, meaning the desorption process is not simply the reverse of the adsorption process. The compound may appear to be more strongly bound during desorption than during adsorption. This phenomenon can be caused by several factors, including the entrapment of molecules within the complex matrix of soil organic matter, slow diffusion out of micropores, or the formation of stronger bonds over time. Hysteresis has significant environmental implications, as it leads to the sequestration and long-term persistence of the compound in soils and sediments, making it less available for degradation or transport but creating a long-term reservoir of contamination.

| Compound Class | Kբ ((µg/g)/(µg/L)¹ⁿ) | 1/n (dimensionless) | Reference Compound |

|---|---|---|---|

| Polychlorinated Biphenyls (PCBs) | 15 - 250 | 0.75 - 0.95 | Trichlorobiphenyls |

| Polybrominated Diphenyl Ethers (PBDEs) | 50 - 600 | 0.80 - 0.98 | Tetrabromo-DE |

| Chlorophenols | 5 - 100 | 0.85 - 1.0 | Trichlorophenol |

The distribution of this compound among environmental compartments is quantified by several key partition coefficients.

Organic Carbon-Water Partition Coefficient (Koc) : This coefficient describes the partitioning of the compound between the organic carbon in soil or sediment and water. It is a critical parameter for predicting the extent of sorption. A high Koc value indicates a strong tendency to bind to solids, leading to accumulation in sediments and soils and low mobility in groundwater. nih.gov Given its structure, this compound is expected to have a high Koc value. The soil or sediment-water partition coefficient (Kd) can be estimated from Koc and the fraction of organic carbon (foc) in the solid matrix (Kd = Koc × foc). nih.gov

Octanol-Water Partition Coefficient (Kow) : Kow is a measure of a chemical's hydrophobicity. It is the ratio of its concentration in octanol (B41247) to its concentration in water at equilibrium. A high log Kow value, as is expected for this compound, correlates with high sorption potential to organic matter and a high potential for bioaccumulation in fatty tissues of organisms. The log Kow for tri- to tetra-halogenated diphenyl ethers typically ranges from 5.7 to 6.5. nih.gov

Henry's Law Constant (KH) : This constant describes the partitioning of a compound between air and water and is an indicator of its tendency to volatilize from water bodies. While many hydrophobic compounds have low volatility due to their high molecular weight, some, like PCBs, are considered semi-volatile. The Henry's Law Constant for this compound would determine its potential for long-range atmospheric transport.

| Property | Estimated Value | Implication |

|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | 5.8 - 6.2 | High hydrophobicity, strong potential for sorption and bioaccumulation. |

| Log Koc (Organic Carbon-Water Partition Coefficient) | 5.0 - 5.5 | Strongly binds to soil and sediment organic matter; low mobility in water. |

| Henry's Law Constant (atm·m³/mol) | ~ 0.01 - 0.1 | Moderate potential for volatilization from water surfaces. |

Research on Environmental Transformation Products of this compound

In the environment, this compound can be transformed through various biotic and abiotic processes, leading to the formation of a range of degradation products. These products may have their own distinct environmental fate, persistence, and toxicity profiles.

Research on diphenyl ethers and analogous compounds has identified several key classes of transformation products that are likely to form from this compound.

Formation of Dioxins and Furans : One of the most significant transformation pathways for chlorinated diphenyl ethers is their potential to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). This can occur through photochemically induced intramolecular cyclization. For this compound, UV irradiation can lead to the cleavage of a carbon-hydrogen bond followed by ring closure and elimination of HCl, or cleavage of the ether bond followed by rearrangement and cyclization, to form various trichlorinated dioxin and furan (B31954) congeners. The formation of these byproducts is a major concern due to their extreme toxicity and persistence. capes.gov.br

Hydroxylated Metabolites : Hydroxylation is a common and important transformation pathway for both biotic and abiotic degradation.

Abiotic : Reaction with photochemically generated hydroxyl radicals (•OH) in water and air can introduce a hydroxyl (-OH) group onto one of the aromatic rings.

Biotic : Microorganisms and higher organisms can metabolize this compound using cytochrome P450 monooxygenase enzymes, which also results in the formation of various hydroxylated metabolites (OH-TCDEs). The position of the hydroxyl group can vary, leading to multiple isomers. These hydroxylated products are generally more polar and water-soluble than the parent compound.

Methylated Metabolites (e.g., Methyl Triclosan) : The antimicrobial agent triclosan (B1682465) is 2,4,4'-trichloro-2'-hydroxydiphenyl ether. If this compound is first hydroxylated at the 2' position, it forms triclosan. It is well-documented that triclosan can be subsequently methylated by microorganisms in sediments and wastewater treatment plants to form methyl triclosan. Therefore, it is plausible that a two-step transformation pathway for this compound exists: initial hydroxylation to a triclosan-like intermediate, followed by environmental methylation. Methyl triclosan is more hydrophobic and persistent than its hydroxylated precursor.

The environmental persistence and subsequent fate of the transformation products of this compound are highly variable and depend on their chemical structure.

PCDDs and PCDFs : The dioxin and furan byproducts are known to be among the most persistent organic pollutants. They are chemically stable, resistant to degradation, highly hydrophobic, and prone to bioaccumulation and biomagnification in food webs. Their formation represents a significant increase in environmental risk.

Hydroxylated Metabolites : While hydroxylation generally increases the water solubility and susceptibility of organic compounds to further degradation, some hydroxylated halogenated aromatic compounds can be persistent. They can bind to proteins and sediments and, in some cases, exhibit specific toxic mechanisms. Their increased polarity may make them more mobile in aquatic environments compared to the parent compound, but they are also more likely to undergo further biotic transformations like conjugation.

Methylated Metabolites : Methylated products, such as methyl triclosan, are typically more stable and less water-soluble than their hydroxylated precursors. This increases their persistence and potential for bioaccumulation. The conversion of a hydroxylated metabolite to a methylated one often represents a shift towards a more persistent and lipophilic contaminant.

The formation of these transformation products demonstrates that a full environmental assessment must consider not only the parent compound but also the complex mixture of byproducts that can be generated over time.

Advanced Analytical Methodologies for 2,4,4 Trichlorodiphenyl Ether in Research Matrices

Extraction and Cleanup Techniques for Complex Environmental and Biological Samples

The primary challenge in analyzing 2,4,4'-Trichlorodiphenyl ether lies in its low concentration in complex samples, which contain numerous interfering substances. Therefore, effective extraction and cleanup are paramount for isolating the target analyte and minimizing matrix effects.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are foundational techniques for the purification and concentration of this compound from liquid samples.

Liquid-Liquid Extraction (LLE) involves partitioning the analyte between two immiscible liquid phases. Optimization of LLE for this compound typically focuses on the selection of an appropriate organic solvent (e.g., n-hexane, dichloromethane) that provides high recovery for this nonpolar compound. Key parameters for optimization include the solvent-to-sample volume ratio, extraction pH (to minimize the extraction of acidic or basic interferences), and the number of extraction steps. Salting-out agents, such as sodium chloride, are often added to the aqueous phase to decrease the solubility of the analyte and enhance its transfer to the organic phase.

Solid-Phase Extraction (SPE) offers a more controlled and often more efficient alternative to LLE, reducing solvent consumption and providing higher concentration factors. For a nonpolar compound like this compound, reversed-phase sorbents such as C18 or polymeric sorbents are commonly employed. Optimization involves a systematic approach to the four main steps:

Conditioning: Wetting the sorbent with a solvent like methanol, followed by water or a buffer to prepare it for sample interaction.

Loading: Applying the sample at an optimized flow rate to ensure efficient retention of the analyte.

Washing: Rinsing the cartridge with a weak solvent mixture to remove co-sorbed interferences without eluting the target compound.

Elution: Using a small volume of a strong organic solvent (e.g., ethyl acetate, acetonitrile) to desorb the analyte.

The table below summarizes key optimization parameters for SPE.

| Parameter | Objective | Typical Conditions for this compound |

| Sorbent Type | Maximize retention of the nonpolar analyte. | C18-bonded silica, Polymeric (e.g., Styrene-Divinylbenzene) |

| Sample pH | Ensure analyte is in a neutral form. | Adjust to neutral pH (~7) |

| Loading Flow Rate | Allow sufficient interaction time with the sorbent. | 1-5 mL/min |

| Wash Solvent | Remove polar interferences. | Water/Methanol mixtures (e.g., 90:10 v/v) |

| Elution Solvent | Quantitatively recover the analyte in a small volume. | Dichloromethane (B109758), Ethyl Acetate, Hexane/Acetone mixtures |

Advanced Sample Preparation Methodologies (e.g., Accelerated Solvent Extraction)

For solid and semi-solid matrices such as soil, sediment, and biological tissues, more advanced techniques are required to overcome strong analyte-matrix interactions.

Accelerated Solvent Extraction (ASE) , also known as Pressurized Fluid Extraction (PFE), is a highly efficient technique for extracting persistent organic pollutants like this compound. ASE utilizes conventional liquid solvents at elevated temperatures (e.g., 50-200°C) and pressures (e.g., 1500-2000 psi). analysis.rsnih.gov These conditions maintain the solvent in its liquid state above its atmospheric boiling point, leading to several advantages:

Increased extraction efficiency due to enhanced analyte solubility and faster diffusion rates. analysis.rs

Reduced solvent consumption compared to traditional methods like Soxhlet extraction. cdc.gov

Significantly shorter extraction times, often less than 20 minutes per sample. nih.gov

High potential for automation, improving laboratory productivity. thermofisher.com

The extraction process involves placing the sample in a stainless steel cell, which is then heated and filled with the extraction solvent under pressure for a set period (static time). nih.gov The extract is then collected for further cleanup and analysis. This technique is approved under U.S. EPA Method 3545A for the extraction of semivolatile organic compounds, including compounds structurally similar to this compound like polychlorinated biphenyls (PCBs) and organochlorine pesticides. analysis.rscdc.gov

The following table outlines typical ASE parameters that can be optimized for the extraction of this compound from a solid matrix.

| Parameter | Influence on Extraction | Example Condition |

| Solvent | Analyte solubility | Hexane/Acetone (1:1, v/v) or Dichloromethane |

| Temperature | Extraction kinetics and efficiency | 100 °C |

| Pressure | Maintains solvent in liquid state | 1500 psi |

| Static Time | Duration of analyte-solvent contact under pressure | 5 minutes |

| Static Cycles | Number of fresh solvent extraction cycles | 2-3 |

| Flush Volume | Rinsing the cell and lines after extraction | 60% of cell volume |

| Purge Time | Purging remaining solvent from the cell with nitrogen | 90 seconds |

Chromatographic Separation and Detection Technologies

Following extraction and cleanup, the instrumental analysis of this compound is predominantly performed using gas or liquid chromatography coupled to various detectors.

Gas Chromatography-Electron Capture Detection (GC-ECD) Enhancements for Trace Analysis

Gas Chromatography with an Electron Capture Detector (GC-ECD) is a classic and highly sensitive technique for the analysis of halogenated compounds. analysis.rsthermofisher.com The ECD is exceptionally selective for electrophilic substances, such as the chlorine atoms in this compound, allowing for detection at picogram (pg) levels.

Enhancements for trace analysis often focus on improving selectivity and confirmation of analyte identity. A common approach is the use of a dual-column, dual-ECD setup. In this configuration, the sample extract is split and simultaneously injected onto two capillary columns with different stationary phase polarities (e.g., a nonpolar 5% phenyl-dimethylpolysiloxane and a mid-polarity 50% phenyl-dimethylpolysiloxane). The identity of this compound is confirmed if it elutes at the expected retention times on both columns. This dual-column confirmation significantly reduces the likelihood of false positives from co-eluting matrix components.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for both the definitive identification (qualitative) and precise measurement (quantitative) of organic compounds. thermofisher.com After separation on the GC column, molecules enter the mass spectrometer, where they are ionized (typically by electron ionization, EI), fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical "fingerprint" for this compound, allowing for unambiguous identification. nih.gov

For quantitative analysis, GC-MS can be operated in two modes:

Full Scan: The MS scans a wide range of m/z values, providing complete spectral information. This is ideal for identifying unknown compounds but is less sensitive.

Selected Ion Monitoring (SIM): The MS is programmed to monitor only a few specific m/z ions characteristic of the target analyte. This dramatically increases sensitivity and selectivity, making it the preferred mode for trace quantification.

For even greater selectivity in highly complex matrices, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is employed. thermofisher.com In this technique, a specific precursor ion for this compound is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as Selected Reaction Monitoring (SRM), virtually eliminates matrix interference, providing extremely low detection limits. thermofisher.com

| Parameter | Description | Typical Value/Setting for this compound Analysis |

| GC Column | Stationary phase for separation | 30 m x 0.25 mm, 0.25 µm film thickness (e.g., HP-5MS) |

| Ionization Mode | Method for creating ions | Electron Ionization (EI) at 70 eV |

| MS Acquisition Mode | Method of data collection | Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) |

| Quantifier Ion (SIM) | Most abundant characteristic ion | To be determined from the mass spectrum of a pure standard |

| Qualifier Ion(s) (SIM) | Other characteristic ions for identity confirmation | To be determined from the mass spectrum of a pure standard |

| SRM Transition (MS/MS) | Precursor ion → Product ion | To be determined empirically using a pure standard |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications for Polar Metabolites

While GC-MS is ideal for the parent this compound compound, its polar metabolites, such as hydroxylated derivatives (OH-trichlorodiphenyl ethers), are often less volatile and may require derivatization before GC analysis. nih.gov Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is exceptionally well-suited for the direct analysis of these more polar compounds without derivatization. researchgate.netsemanticscholar.org

Metabolites are typically separated using reversed-phase liquid chromatography. Electrospray ionization (ESI) is the most common ionization technique, and for hydroxylated aromatic compounds, it is often operated in negative ion mode (ESI-), which facilitates the deprotonation of the hydroxyl group to form a [M-H]⁻ ion. semanticscholar.org Similar to GC-MS/MS, tandem mass spectrometry with SRM is used to achieve high sensitivity and selectivity for quantitative analysis. nih.gov This approach is critical for studying the biotransformation and potential biological activity of this compound. nih.govnih.gov

Isotope Dilution Mass Spectrometry for High-Precision Quantification

Isotope Dilution Mass Spectrometry (IDMS) is the reference method for the high-precision quantification of trace organic contaminants, including this compound. duq.eduresearchgate.net This technique provides a high degree of accuracy and precision by using a stable, isotopically labeled analogue of the target analyte as an internal standard. nih.gov For this compound, a common choice would be a uniformly labeled Carbon-13 (¹³C₁₂) standard.

The fundamental principle of IDMS involves adding a known amount of the isotopically labeled standard to the sample prior to extraction and cleanup. This "isotope spike" behaves almost identically to the native (unlabeled) analyte throughout the sample preparation and instrumental analysis process. Consequently, any loss of the native analyte during these steps is mirrored by a proportional loss of the labeled standard. By measuring the ratio of the native analyte to the labeled standard in the final extract using a mass spectrometer, the initial concentration of the native analyte in the sample can be calculated with high accuracy, effectively correcting for procedural losses and variations in instrument response. nih.gov

High-Resolution Gas Chromatography (HRGC) coupled with High-Resolution Mass Spectrometry (HRMS) is the instrumental technique of choice for IDMS analysis of PCDEs. nih.govepa.gov HRGC provides the necessary chromatographic separation of this compound from other congeners and potential matrix interferences. HRMS offers high sensitivity and selectivity, allowing for the detection of characteristic molecular fragments at specific mass-to-charge ratios (m/z) with very low detection limits. nih.gov

Table 1: Key Parameters for IDMS Quantification of this compound

| Parameter | Description | Example |

| Analyte | The target compound for quantification. | This compound |

| Isotopically Labeled Standard | A stable isotope-labeled version of the analyte. | ¹³C₁₂-2,4,4'-Trichlorodiphenyl Ether |

| Principle | Correction for analyte loss and instrument variability by measuring the ratio of native to labeled compound. | Ratio of response of native m/z to labeled m/z. |

| Instrumentation | The analytical instrument used for separation and detection. | High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) |

| Ionization Mode | Method used to ionize the molecules. | Electron Ionization (EI) |

| Native Quantitation Ion (m/z) | A specific mass-to-charge ratio fragment of the native analyte used for quantification. | To be determined based on fragmentation pattern. |

| Labeled Standard Ion (m/z) | The corresponding mass-to-charge ratio fragment of the labeled standard. | To be determined based on fragmentation pattern. |

This interactive table summarizes the foundational elements of the Isotope Dilution Mass Spectrometry method as applied to the target compound.

Research findings from studies on analogous compounds like Polychlorinated Biphenyls (PCBs) and Polychlorinated Dibenzo-p-dioxins (PCDDs) have consistently demonstrated that IDMS provides superior accuracy and precision compared to other calibration methods, especially at low concentrations found in environmental matrices. duq.edunih.gov The use of ¹³C-labeled analogues is a well-established practice in EPA methods for persistent organic pollutants, underscoring the reliability of this approach. well-labs.com

Development of Novel Biosensors and Rapid Detection Methods for Environmental Monitoring Research

While IDMS offers unparalleled accuracy, it is also time-consuming and requires expensive instrumentation, making it less suitable for rapid, on-site environmental monitoring. This has spurred research into the development of novel biosensors and other rapid detection methods for compounds like this compound. nih.govnih.gov A biosensor is an analytical device that combines a biological recognition element (bioreceptor) with a transducer to convert a biological response into a measurable signal. nih.gov

The development of biosensors for specific, small-molecule environmental pollutants like this compound is an active area of research. Key components under investigation include:

Bioreceptors: These are biological molecules that can selectively bind to the target analyte. For this compound, potential bioreceptors could include antibodies (for immunosensors), enzymes, or nucleic acid aptamers developed to have a high affinity for the compound's structure. nih.gov

Transducers: The transducer converts the binding event between the bioreceptor and the analyte into a detectable signal. Common transduction mechanisms include electrochemical, optical (e.g., fluorescence, surface plasmon resonance), and piezoelectric signals. nih.govmdpi.com

Electrochemical biosensors, in particular, have shown promise for the detection of similar chlorinated aromatic compounds, such as chlorophenols. rsc.orgresearchgate.net These sensors often utilize electrodes modified with nanomaterials (e.g., graphene, gold nanoparticles) to enhance the electrochemical signal, thereby increasing sensitivity and lowering the limit of detection. researchgate.net A hypothetical electrochemical sensor for this compound might involve immobilizing a specific antibody or aptamer onto a nanomaterial-modified electrode. The binding of the analyte would then cause a measurable change in current, potential, or impedance.

Table 2: Comparison of Potential Biosensor Technologies for this compound Detection

| Biosensor Type | Bioreceptor | Transduction Principle | Potential Advantages | Research Challenges |

| Immunosensor | Antibody (Monoclonal or Polyclonal) | Electrochemical, Optical | High specificity and sensitivity. | Antibody production can be costly and time-consuming. |

| Aptasensor | Aptamer (Single-stranded DNA/RNA) | Electrochemical, Colorimetric | High stability, ease of synthesis, and modification. | Development of high-affinity aptamers for small molecules. |

| Enzyme-Based Sensor | Enzyme | Amperometric (measures current from redox reactions) | High sensitivity due to catalytic signal amplification. | Finding an enzyme that specifically interacts with the target. |

| Surface Plasmon Resonance (SPR) | Antibody, Aptamer | Change in refractive index upon binding. | Real-time, label-free detection. | Susceptibility to matrix effects and non-specific binding. |

This interactive table outlines various biosensor technologies that could be developed for the rapid detection of this compound, highlighting their principles and associated research considerations.

The primary goal of this research is to create portable, cost-effective, and user-friendly devices that can provide real-time or near-real-time data on the presence of this compound in environmental samples like water and soil. While no specific biosensor for this exact congener is commercially widespread, the principles and technologies are being actively developed and validated for structurally related priority pollutants. rsc.orgnih.gov

Ecological Interactions and Biogeochemical Cycling Research of 2,4,4 Trichlorodiphenyl Ether

Microbial Community Responses to 2,4,4'-Trichlorodiphenyl Ether Exposure in Ecosystems

Furthermore, studies on the degradation of 2,4,6-trichlorophenol (B30397) (2,4,6-TCP), another chlorinated aromatic pollutant, have shown that microbial communities, particularly those dominated by Proteobacteria, are key to its metabolism. mdpi.com The composition and adaptability of the native microbial community in contaminated soils and sediments would likely be a critical factor in the persistence and transformation of this compound. The presence of other organic compounds can also influence microbial activity, as seen in studies where phenol (B47542) feeding patterns affected the cometabolism of trichloroethylene (B50587) by enriched microbial consortia.

Bioaccumulation and Biotransformation Pathways in Aquatic and Terrestrial Organisms (excluding human systems)

While specific data for this compound is lacking, the principles of bioaccumulation for similar persistent organic pollutants (POPs) are well-established. Bioaccumulation occurs when an organism absorbs a substance at a rate faster than at which the substance is lost. For compounds like polychlorinated biphenyls (PCBs) and PBDEs, this can happen through absorption from the water via gills and skin, or through dietary consumption. mdpi.com

Uptake Kinetics and Compartmentalization in Model Organisms

Research on the structurally related compound triclosan (B1682465) (2,4,4'-trichloro-2'-hydroxydiphenyl ether) in the freshwater walking catfish Clarias magur demonstrated significant bioaccumulation from sediment. The highest concentrations were found in the liver, followed by the gill, kidney, muscle, and brain, indicating organ-specific compartmentalization. The biota-sediment accumulation factor (BSAF) was high, underscoring the potential for compounds of this class to move from environmental reservoirs into organisms.

Table 1: Bioaccumulation of Triclosan in Clarias magur from Sediment

| Tissue | Concentration Range (mg kg⁻¹) |

|---|---|

| Liver | 29.62–73.61 |

| Gill | 9.22–17.57 |

| Kidney | 5.04–9.76 |

| Muscle | 2.63–4.87 |

This table is based on data for Triclosan and is illustrative of potential compartmentalization for this compound.

Trophic Transfer Dynamics in Experimental Food Webs

Trophic transfer and biomagnification are processes where the concentration of a substance increases in organisms at successively higher levels in a food chain. For many POPs, including PCBs and PBDEs, biomagnification is a significant concern. mdpi.com The lipid content of an organism is a major factor in the bioaccumulation of these lipophilic compounds. While no specific trophic transfer studies for this compound were found, research on other halogenated diphenyl ethers in aquatic food webs indicates a potential for biomagnification.

Influence on Ecosystem Processes and Functional Diversity (e.g., nutrient cycling, primary production)

The introduction of persistent organic pollutants can have cascading effects on ecosystem processes. For example, alterations in microbial community structure due to toxicant exposure can impact nutrient cycling. Studies have shown that biochar amendments can alter the soil microbiome and enhance nutrient cycling potential. nih.gov Conversely, a persistent, toxic compound could inhibit microbial activity, slowing down key processes like nitrogen and phosphorus cycling.

Impacts on primary production are also a concern. Research on the polybrominated diphenyl ether BDE-47, for instance, has demonstrated its potential to inhibit photosynthesis in mangrove species. These effects on primary producers can have bottom-up consequences for the entire food web. Given the structural similarities, it is plausible that this compound could exert similar pressures on primary producers and microbial communities, thereby affecting broader ecosystem functions.

Enzymatic Biotransformation in Non-Human Biological Systems

The biotransformation of chlorinated compounds in organisms is often mediated by enzyme systems. Ligninolytic enzymes, such as laccase and manganese peroxidase produced by fungi, have been shown to degrade various phenolic compounds, including 2,4,6-trichlorophenol and pentachlorophenol. researchgate.net These enzymes can initiate the breakdown of complex aromatic structures.

In bacteria, dioxygenase enzymes are often involved in the initial steps of aromatic compound degradation. While specific enzymatic pathways for this compound have not been elucidated, the transformation of 2,4-dichlorodiphenyl ether by Sphingomonas sp. suggests that enzymatic cleavage of the ether bond and subsequent degradation of the resulting aromatic rings is a plausible pathway. nih.gov Further research is needed to identify the specific enzymes and metabolic routes involved in the biotransformation of this compound in various organisms.

Environmental Remediation and Mitigation Technologies Research for 2,4,4 Trichlorodiphenyl Ether

Chemical Remediation Strategies

Chemical remediation approaches leverage reactive chemical species to transform or destroy 2,4,4'-Trichlorodiphenyl ether. These methods are often rapid and can be applied to both water and soil matrices.

Advanced Oxidation Processes (AOPs) are technologies that generate highly reactive oxygen species, such as hydroxyl radicals (•OH), superoxide (B77818) radicals (O₂•⁻), and singlet oxygen (¹O₂), to oxidize persistent organic pollutants.

One study demonstrated the effective degradation of 2,4,4'-trichlorobiphenyl (B50444) using a system of Fe₃C@Fe-800 activated peroxymonosulfate (B1194676) (PMS). nih.gov This process achieved a degradation rate of 90.86% under specific laboratory conditions. nih.gov Unlike traditional AOPs that rely on hydroxyl or sulfate (B86663) radicals, this system's efficacy was attributed to the synergistic action of superoxide radicals and singlet oxygen. nih.gov The proposed mechanism involves an initial nucleophilic dichlorination reaction by O₂•⁻, followed by a ring-opening oxidation process driven by ¹O₂. nih.gov

Another approach combines soil washing with a homogeneous Fenton-like oxidation process. nih.gov In this method, surfactants are first used to extract 2,4,4'-trichlorobiphenyl from the soil into an aqueous solution. nih.gov A study found that a 10 g L⁻¹ solution of the surfactant Brij 58 achieved the highest extraction efficiency at 61.5%. nih.gov The resulting wastewater containing the solubilized PCB is then treated with a Fenton-like reaction (using Fe³⁺ and H₂O₂). The degradation efficiency in this second stage was found to be dependent on the initial concentration of the pollutant; for instance, a 34.6% removal was achieved for an initial concentration of 176 mg L⁻¹ after 9 hours of reaction. nih.gov

Photodegradation, another type of AOP, of 2,4,4'-trichlorobiphenyl adsorbed on biochar colloids has also been investigated. cityu.edu.hk While the process can degrade the compound, the biochar surface was found to inhibit the reaction compared to dissolved PCB 28. The half-life of the compound increased from 2.65 hours in deionized water to over 81 hours when adsorbed on biochar prepared at 700°C, indicating a significant sequestration effect that slows degradation. cityu.edu.hk

Table 1: Performance of Advanced Oxidation Processes (AOPs) for this compound Degradation

| AOP Technology | Matrix | Key Reagents | Performance Metric | Result | Source |

|---|---|---|---|---|---|

| Activated Peroxymonosulfate (PMS) | Aqueous | Fe₃C@Fe-800, PMS | Degradation Efficiency | 90.86% | nih.gov |

| Soil Washing + Fenton-like Oxidation | Soil/Aqueous | Brij 58, Fe³⁺, H₂O₂ | Degradation Efficiency (in washing extract) | 34.6% (for initial 176 mg L⁻¹) | nih.gov |

| Photodegradation on Biochar | Aqueous (adsorbed phase) | Simulated Solar Illumination | Half-life | Increased from 2.65 h to 81.82 h | cityu.edu.hk |

Reductive dechlorination involves the removal of chlorine atoms from the biphenyl (B1667301) structure and their replacement with hydrogen atoms. This process is a key transformation pathway for PCBs, often resulting in less chlorinated and less toxic congeners. Catalytic hydro-dechlorination (HDC) is a chemical method that employs a catalyst and a hydrogen source to achieve this transformation.

Research on the HDC of 2,4,4'-trichlorobiphenyl has shown it to be a viable remediation method under mild conditions. tandfonline.com Using a palladium on carbon (Pd/C) catalyst with triethylamine (B128534) (Et₃N) as a co-catalyst, near 100% dechlorination was achieved in 6 hours at a temperature of approximately 77°C and atmospheric pressure. tandfonline.com The dechlorination rates were observed to increase with both temperature and the dosage of the co-catalyst. tandfonline.com The reaction proceeds through a stepwise removal of chlorine atoms, forming di- and mono-chlorinated biphenyls as intermediates before ultimately yielding biphenyl as the final product. tandfonline.com The process preferentially removes chlorine atoms at the para positions (4 and 4') over the ortho position (2). tandfonline.com

Table 2: Performance of Catalytic Hydro-dechlorination (HDC) for 2,4,4'-Trichlorobiphenyl

| Technology | Catalyst | Conditions | Time | Dechlorination Efficiency | Source |

|---|---|---|---|---|---|

| Catalytic Hydro-dechlorination (HDC) | Pd/C with Et₃N | ~77°C, Atmospheric Pressure | 6 hours | ~100% | tandfonline.com |

Biological Remediation Approaches

Biological remediation, or bioremediation, utilizes living organisms—primarily microorganisms and plants—to degrade or detoxify contaminants. These approaches are often considered more environmentally friendly and cost-effective than traditional chemical or physical methods.

The bioremediation of PCBs in the environment is typically a two-stage process involving different sets of microorganisms under different conditions. nih.govwikipedia.org